![molecular formula C6H5N5O2 B13105395 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43116-08-1](/img/structure/B13105395.png)
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . One common synthetic route involves the use of dihalo-pyrrolopyrazines as intermediates. For example, 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines can undergo regioselective amination reactions to yield either 2-amino- or 3-amino-pyrrolopyrazines . These reactions can be carried out under metal-free conditions using microwave irradiation or through Buchwald cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution reactions, and microwave-assisted synthesis .
化学反应分析
Types of Reactions
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s functional groups, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit enhanced biological activities or improved chemical properties .
科学研究应用
2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has numerous scientific research applications, including:
作用机制
The mechanism of action of 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling and regulation . The compound’s ability to interact with enzymes and proteins can lead to the modulation of biological processes, making it a valuable tool in the study of disease mechanisms and the development of new therapies .
相似化合物的比较
Similar Compounds
Similar compounds to 2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione include other pyrrolopyrazine derivatives, such as:
- 5H-Pyrrolo[2,3-b]pyrazine
- 6,7-Dimethyl-5H-pyrrolo[2,3-b]pyrazine
- 6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of amino groups and the specific arrangement of nitrogen atoms within the heterocyclic rings. This unique structure contributes to its distinct biological activities and chemical properties, making it a valuable compound for research and development .
属性
CAS 编号 |
43116-08-1 |
|---|---|
分子式 |
C6H5N5O2 |
分子量 |
179.14 g/mol |
IUPAC 名称 |
2,3-diaminopyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C6H5N5O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H2,7,9)(H2,8,10)(H,11,12,13) |
InChI 键 |
SWQQYHFUYYBDEM-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=O)NC1=O)N=C(C(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


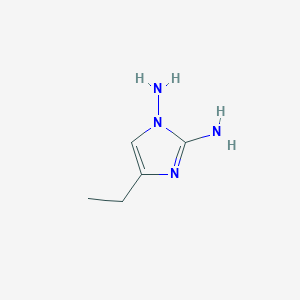
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
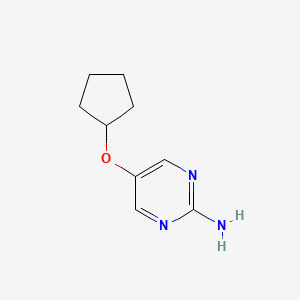
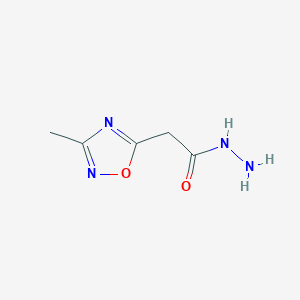
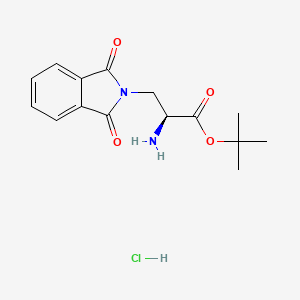
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
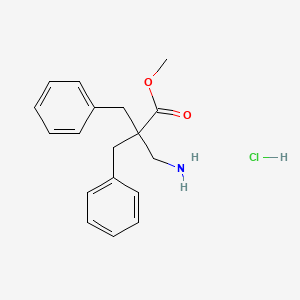
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)

![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)

![6-Chloro-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13105384.png)
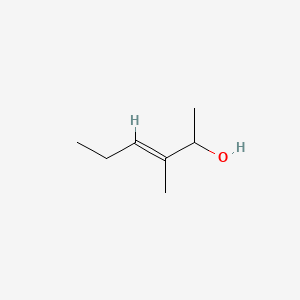
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
